Defluoro Paroxetine Hydrochloride
Description
Contextualization within Paroxetine (B1678475) Analogue Chemistry
Defluoro Paroxetine Hydrochloride is a primary analogue and a known impurity of Paroxetine, a widely used antidepressant. synzeal.comproquest.com The defining structural difference is the substitution of a hydrogen atom for the fluorine atom at the 4-position of the phenyl ring attached to the piperidine (B6355638) core. This seemingly minor alteration is significant in the context of structure-activity relationship (SAR) studies, which seek to understand how a molecule's structure relates to its biological activity.
The fluorine atom in Paroxetine is not essential for high-affinity binding to the serotonin (B10506) transporter (SERT), the primary target of SSRIs. nih.gov Research comparing Paroxetine with its desfluoro analogue revealed similar binding affinities to the rat serotonin transporter (rSERT). nih.gov This finding suggests that the fluorine atom's role may be more related to metabolic stability rather than target engagement. nih.gov The study of such analogues is crucial for elucidating the specific interactions between the ligand and the transporter's binding site. nih.govelifesciences.org By comparing the binding of various analogues, researchers can map the pharmacophore and understand the contribution of each functional group.
The synthesis of Paroxetine and its analogues, including the investigation of impurities that can arise during the manufacturing process, provides a rich context for understanding this compound. proquest.comajrconline.org The formation of such impurities is a key area of study in pharmaceutical chemistry, as their characterization is essential for the quality and safety of the final drug product. ajrconline.org
Significance as a Research Compound and Intermediate
The primary significance of this compound in a research setting is its use as a reference standard for the identification and quantification of impurities in Paroxetine manufacturing. synzeal.comajrconline.org Regulatory bodies require stringent control over impurity profiles in active pharmaceutical ingredients (APIs). proquest.com Therefore, having access to pure samples of potential impurities like this compound is critical for developing and validating analytical methods. synzeal.com
Beyond its role as an impurity standard, this compound serves as a valuable tool compound in medicinal chemistry and pharmacology. As a close structural analogue of Paroxetine, it allows researchers to probe the role of the fluorine atom in the pharmacological profile of Paroxetine. nih.gov Studies involving this compound can help to answer fundamental questions about ligand-receptor interactions, such as the impact of halogen substitution on binding affinity and selectivity. nih.govelifesciences.org
While less documented, the potential of this compound as a synthetic intermediate for the creation of other novel compounds remains a possibility. Its core structure, featuring the characteristic piperidine and benzodioxole moieties, could be a starting point for the development of new chemical entities with modified pharmacological properties.
Scope and Research Trajectories for this compound
Future research involving this compound is likely to follow several trajectories. One key area is the continued exploration of its pharmacological profile. While its binding affinity to SERT has been reported, a more comprehensive characterization of its activity at other transporters and receptors could provide a more complete picture of its biological effects.
Another avenue of research is in the field of synthetic methodology. The development of efficient and stereoselective syntheses for Paroxetine analogues, including the defluorinated version, is of ongoing interest. elifesciences.orgbiorxiv.org Such studies contribute to the broader toolkit of synthetic organic chemistry and can facilitate the production of a wider range of analogues for pharmacological testing.
Furthermore, the study of impurities like this compound is integral to the principles of Quality by Design (QbD) in pharmaceutical manufacturing. proquest.comajrconline.org A deeper understanding of the mechanisms by which such impurities are formed can lead to improved manufacturing processes that minimize their presence in the final product. proquest.com
Finally, research into the broader class of Paroxetine analogues continues to be an active area. The development of novel antidepressants with improved efficacy and side-effect profiles is a major goal in medicinal chemistry. nih.gov While this compound itself may not be a clinical candidate, its study contributes to the fundamental knowledge base that underpins the design of next-generation therapeutics targeting the serotonin system.
Chemical Compound Information
| Compound Name | Other Names | Molecular Formula |
| This compound | Desfluoro Paroxetine Hydrochloride; (3S,4R)-3-[[(1,3-benzodioxol-5-yl)oxy]methyl]-4-phenylpiperidine hydrochloride; Paroxetine Impurity A | C₁₉H₂₂ClNO₃ biorxiv.org |
| Paroxetine | (3S,4R)-4-(4-Fluorophenyl)-3-(((benzo[d] proquest.comajrconline.orgdioxol-5-yl)oxy)methyl)piperidine | C₁₉H₂₀FNO₃ nih.gov |
| N-Benzyl this compound | (3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-1-benzyl-4-phenylpiperidine;hydrochloride | C₂₆H₂₈ClNO₃ proquest.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H21NO3 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yloxymethyl)-4-phenylpiperidine |
InChI |
InChI=1S/C19H21NO3/c1-2-4-14(5-3-1)17-8-9-20-11-15(17)12-21-16-6-7-18-19(10-16)23-13-22-18/h1-7,10,15,17,20H,8-9,11-13H2 |
InChI Key |
VUYNWBMXOQBJAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Synthetic Methodologies for Defluoro Paroxetine Hydrochloride and Analogues
Established Synthetic Pathways and Precursors
The synthesis of paroxetine (B1678475) and its analogues, including Defluoro Paroxetine Hydrochloride, relies on well-established strategies for constructing the core piperidine (B6355638) scaffold and controlling its stereochemistry. These methods often involve the preparation of key precursors that facilitate the introduction of the necessary functional groups.
Core Formation and Coupling Strategies
The formation of the central piperidine ring is a critical step in the synthesis of paroxetine and its analogues. A common approach involves the use of a racemic intermediate, (±)-trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine, which can be synthesized from precursors like methyl p-fluorocinnamate. pharm.or.jp This intermediate serves as a versatile scaffold for subsequent modifications.
The coupling of the piperidine core with the desired aryloxy group is another key transformation. In the case of Defluoro Paroxetine, this involves the reaction of the appropriate piperidine intermediate with sesamol (B190485) (3,4-methylenedioxyphenol). This is often achieved by first converting the hydroxyl group on the piperidine ring to a good leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with the phenoxide derived from sesamol. pharm.or.jpajrconline.org
Several synthetic routes for paroxetine and its analogues have been developed, some of which are utilized in large-scale production. researchgate.net One such practical approach starts with 1-benzyl-4-piperidone, which reacts with a Grignard reagent, 4-fluorophenyl magnesium bromide, to form a tertiary alcohol. researchgate.net Subsequent transformations lead to the desired piperidine structure.
Stereoselective Synthesis Approaches for Chiral Purity
The biological activity of paroxetine and its analogues is highly dependent on their stereochemistry. researchgate.net Therefore, achieving high chiral purity is a crucial aspect of their synthesis. Several strategies are employed to obtain the desired enantiomer, including:
Classical Resolution: This involves the separation of a racemic mixture of a key intermediate, such as (3SR,4RS)-trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine, using a chiral resolving agent. pharm.or.jp L-o-chlorotartranilic acid has been successfully used for this purpose. pharm.or.jp
Enzymatic Asymmetrization: Enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired isomer. For instance, the enantioselective hydrolysis of (±)-trans-4-(4′-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate using microbial lipases has been explored. researchgate.net
Asymmetric Synthesis: This approach aims to directly synthesize the desired enantiomer, avoiding the need for resolution. This can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool. nih.gov A concise asymmetric formal synthesis of (-)-paroxetine has been reported that utilizes an asymmetric hydrogenation to establish the chiral center. nih.gov
The chiral purity of the final product is often determined using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC). nih.govnih.gov The European Pharmacopoeia sets limits on the amount of the undesired enantiomer in the final drug substance. nih.gov
Novel Synthetic Route Development
The development of more efficient, sustainable, and cost-effective synthetic methods for paroxetine and its analogues is an ongoing area of research. Novel approaches leveraging organocatalysis, organometallic chemistry, and continuous flow technology are being actively explored.
Exploration of Organocatalytic and Organometallic Approaches
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. In the context of paroxetine synthesis, organocatalytic methods have been successfully applied to create key chiral intermediates. For example, a highly enantioselective Michael addition of malonate nucleophiles, catalyzed by a bifunctional organocatalyst, has been used in a formal synthesis of (3S,4R)-paroxetine. acs.orgresearchgate.net This reaction sets the crucial stereochemistry early in the synthetic sequence.
Metal-catalyzed reactions have also played a significant role in the synthesis of antidepressants, including paroxetine. nih.gov Copper-catalyzed reactions, for instance, have been used for the regio- and stereoselective ring-opening of epoxyamides, a key step in some synthetic routes to (-)-paroxetine. researchgate.netresearchgate.net The choice of the copper catalyst can even influence the stereochemical outcome of the reaction, allowing for a diastereodivergent approach. researchgate.net
Continuous Flow Chemistry Applications in Analogue Synthesis
Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, efficiency, and scalability. researchgate.netazolifesciences.com This technology has been successfully applied to the synthesis of key intermediates for paroxetine and other pharmaceuticals. nih.govrsc.orgchemistryworld.com
A notable example is the development of a multigram-scale continuous flow process for the synthesis of a chiral key intermediate of (-)-paroxetine. nih.govrsc.org This process utilizes a solvent-free organocatalytic conjugate addition as the critical step, followed by a telescoped sequence of reactions. nih.govrsc.org The use of heterogeneous catalysts and highly concentrated or solvent-free conditions enhances the productivity and sustainability of the method. rsc.org
Continuous flow systems can be assembled from readily available components, making this technology accessible for laboratory-scale synthesis and process development. mit.edu These systems allow for precise control over reaction parameters and can be integrated with in-line analytical and purification techniques. azolifesciences.com The application of continuous flow chemistry has also been demonstrated in the synthesis of precursors for other drugs like dapoxetine (B195078) and atomoxetine, highlighting its versatility. acs.org
Control of Defluorination in Paroxetine and Analogue Synthesis
While the focus is often on the synthesis of the fluorinated parent compound, paroxetine, the formation of the defluorinated analogue, Defluoro Paroxetine, can occur as an impurity. The control of this defluorination process is important for ensuring the purity of the final product.
The synthesis of Defluoro Paroxetine itself is not typically the primary goal but rather understanding its formation as a potential byproduct. The synthetic routes for paroxetine can be adapted to produce Defluoro Paroxetine by starting with a non-fluorinated precursor. For example, instead of using 4-fluorophenyl magnesium bromide in the Grignard reaction mentioned earlier, phenyl magnesium bromide could be used.
The presence of Defluoro Paroxetine as an impurity is addressed through purification methods during the synthesis of paroxetine. Techniques like crystallization and chromatography are employed to separate the desired fluorinated compound from its defluorinated counterpart. ajrconline.org The synthesis and characterization of such impurities are crucial for quality control in the pharmaceutical industry. ajrconline.org
Strategies for Minimizing Undesired Dehalogenated By-product Formation
The formation of Desfluoro paroxetine is a known issue in certain synthetic routes of paroxetine. amazonaws.com Understanding the origin of this impurity is the first step toward developing effective control strategies. The principles of Quality by Design (QbD) can be applied to proactively build quality into the manufacturing process by identifying and mitigating risks associated with impurity formation. proquest.comajrconline.orgresearchgate.net
Research indicates that several stages in the paroxetine synthesis are susceptible to defluorination. One key step identified is the reduction of the ester intermediate to the corresponding carbinol using powerful reducing agents. It has been reported that Desfluoro paroxetine is likely formed during reduction with lithium aluminium hydride (LiAlH4). amazonaws.com Another potential source of defluorination is the presence of metal alkoxides, which can lead to the substitution of the fluorine atom. amazonaws.com
A practical example of minimizing impurities involves solvent selection during the demethylation step. In one process, the use of methanol (B129727) as a solvent led to the formation of an unknown impurity. By replacing methanol with ethanol (B145695), the impurity level was reduced to below the limit of quantification, drastically improving the API's purity to 99.80%. researchgate.net This change was effective because the more sterically hindered diethyl acetal (B89532) generated in situ from ethanol is less prone to subsequent reactions with the paroxetine moiety. researchgate.net
Directed Defluorination Techniques
While the unintentional loss of fluorine is undesirable, the selective cleavage of carbon-fluorine (C-F) bonds, or directed defluorination, is a powerful tool in synthetic organic chemistry. nih.gov These techniques, known as hydrodefluorination (HDF), can be used to synthesize partially fluorinated building blocks from readily available polyfluorinated chemicals. nih.gov The C-F bond is the strongest single bond to carbon, making its selective cleavage a significant chemical challenge. nih.gov
Catalytic Hydrodefluorination (HDF): Transition-metal catalysis has been the dominant approach for HDF reactions. nih.gov Catalysts based on rhodium, ruthenium, palladium, nickel, and copper have been developed for this purpose. nih.govrsc.orgbaranlab.org For instance, rhodium nanoparticles on molecularly modified silica (B1680970) have been shown to selectively hydrogenate fluorinated arenes to fluorocyclohexanes while minimizing the competing hydrodefluorination pathway. rsc.org Controlling the hydrophobicity of the catalyst's environment and using a scavenger like calcium oxide to trap any generated hydrogen fluoride (B91410) (HF) are key strategies to improve selectivity and catalyst recyclability. rsc.org
Modern Photoredox Catalysis: More recently, visible-light photoredox catalysis has emerged as a mild and powerful method for C-F bond cleavage. nih.gov These reactions often proceed through radical intermediates, offering new modes of reactivity compared to classical two-electron processes. This strategy can be applied to polyfluorinated arenes, gem-difluoroalkenes, and trifluoromethyl arenes, enabling defluorinative functionalization under gentle conditions. nih.gov
Main-Group Catalysis and Other Novel Methods: Beyond transition metals, main-group elements are also being explored. Bismuthinidenes, for example, have been shown to facilitate the catalytic HDF of various polyfluoroarenes under mild conditions through a Bi(I)/Bi(III) redox cycle. nih.gov Another approach involves using strong Lewis acids, such as air-stable P(III) dications, to activate C-F bonds for HDF. nih.gov Electrosynthesis also presents a viable route, where controlled potential electrolysis can achieve defluorination, for example, in the conversion of α,α,α-trifluoromethyl cinnamates to gem-difluorostyrenes. rsc.org
Chemical Transformations and Reaction Mechanisms of Defluoro Paroxetine Hydrochloride
Oxidative Reactions and Derivative Generation
Specific research detailing the oxidative reactions of Defluoro Paroxetine (B1678475) Hydrochloride is not extensively available in the public domain. However, insights can be drawn from the well-documented oxidative metabolism of its parent compound, Paroxetine. The metabolism of Paroxetine is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP2D6, which catalyze the oxidation of the molecule. nih.govfda.gov
Two primary sites on the Paroxetine molecule are susceptible to oxidation: the methylenedioxy moiety and the secondary amine of the piperidine (B6355638) ring. nih.gov The process involves the oxidation of the methylene (B1212753) bridge, leading to a catechol metabolite, which is then further processed through methylation and conjugation. nih.govdrugbank.com Given the structural similarity, it is plausible that Defluoro Paroxetine, which retains these core structures, would undergo similar oxidative transformations. The absence of the fluorine atom on the phenyl ring is not expected to fundamentally alter the reactivity of the distant methylenedioxyphenoxy and piperidine groups toward strong oxidizing agents or enzymatic systems.
Potential Oxidative Pathways (Inferred from Paroxetine):
Hydroxylation: Introduction of hydroxyl groups, likely at the methylenedioxy carbon or the piperidine ring. nih.gov
Demethylenation: Oxidation of the methylenedioxy bridge, followed by cleavage to form a catechol derivative. nih.gov
N-Oxidation: Oxidation of the piperidine nitrogen to form an N-oxide derivative.
Reductive Modifications and Functional Group Transformations
The most documented chemical transformation involving Defluoro Paroxetine is its formation during the synthesis of Paroxetine via reductive processes. It is considered a major process-related impurity, specifically a "desfluoro" impurity, that arises during the reduction of key intermediates. google.com
One critical step in Paroxetine synthesis involves the reduction of a 3-alkyl carbonyl-4-(4'-fluoro phenyl)-N-methyl piperidine 2,6-dione ester. This reduction is typically accomplished using powerful reducing agents like Lithium Aluminium Hydride (LAH). google.com During this reaction, a side reaction occurs where the fluorine atom on the phenyl ring is reductively cleaved (dehalogenated), leading to the formation of the corresponding desfluoro impurity. google.com This reductive defluorination is a significant challenge in the manufacturing process, as the impurity is difficult to remove through crystallization. google.com
| Reductive Transformation Data | |
| Starting Material | 3-alkyl carbonyl-4-(4'-fluoro phenyl)-N-methyl piperidine 2,6-dione ester google.com |
| Reducing Agent | Lithium Aluminium Hydride (LAH) google.com |
| Primary Product | (4R,3S)-4-(4-fluorophenyl)-3-(hydroxymethyl)-1-methylpiperidine (Paroxetine intermediate) google.com |
| Byproduct (Impurity) | 4-(4-phenyl)-1-methyl piperidin-3-yl)-methanol (Defluoro Paroxetine intermediate) google.com |
| Reaction Type | Reductive dehalogenation (side reaction) google.com |
The patent literature describes improved processes aimed at minimizing this byproduct, for instance, by using a co-solvent system involving halogenated solvents during the LAH reduction step. google.com
Nucleophilic and Electrophilic Substitution Pathways
Detailed experimental studies focusing specifically on the nucleophilic and electrophilic substitution pathways of Defluoro Paroxetine Hydrochloride are scarce. However, based on its molecular structure, several potential reactions can be predicted.
Nucleophilic Reactivity: The piperidine nitrogen contains a lone pair of electrons, making it a nucleophilic center. It can react with various electrophiles, such as alkyl halides or acyl chlorides, in N-alkylation or N-acylation reactions. The oxygen atoms in the ether and dioxole groups also possess lone pairs, but their nucleophilicity is generally lower, particularly the aryl ether oxygen.
Electrophilic Substitution: The phenyl ring, now unsubstituted with fluorine, is activated towards electrophilic aromatic substitution. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would likely proceed with substitution occurring at the ortho and para positions relative to the piperidine-containing substituent. The exact regioselectivity would depend on the steric hindrance imposed by the rest of the molecule.
Photochemical Reactivity and Degradation Pathways
While the photochemistry of Paroxetine is well-studied, specific data on this compound is limited. The photochemical behavior of the defluoro analog is expected to differ significantly from Paroxetine, primarily because the carbon-fluorine bond is a key reactive site in the parent compound's photodegradation. nih.gov
Direct photolysis occurs when a molecule absorbs light and undergoes a chemical transformation without the help of other substances. For Paroxetine, studies have shown that it is relatively photolabile and degrades under simulated sunlight. nih.gov The direct photolysis of Paroxetine can involve ether bond cleavage and, notably, defluorination. nih.gov
Since this compound lacks the fluorine atom, the defluorination pathway is impossible. Its direct photolysis would likely be dominated by other mechanisms, such as the cleavage of the ether bond connecting the piperidine and benzodioxole moieties, a pathway also identified for Paroxetine. nih.gov The absence of the electron-withdrawing fluorine atom may alter the absorption spectrum and quantum yield compared to Paroxetine, but dedicated studies are needed to confirm this.
Indirect photolysis involves reactions with photochemically produced reactive species like hydroxyl radicals (•OH), singlet oxygen (¹O₂), and triplet excited states of chromophoric dissolved organic matter (³CDOM*). researchgate.netresearchgate.net
For Paroxetine, reactions with hydroxyl radicals are a major degradation pathway, with reaction rates approaching diffusion-controlled kinetics. researchgate.net It is highly probable that Defluoro Paroxetine would also be reactive towards •OH radicals. The reaction would likely involve hydrogen abstraction or addition to the aromatic ring. nih.gov Theoretical studies on Paroxetine indicate that OH-addition is a primary reaction in its indirect photolysis. nih.gov
The role of other species like ¹O₂ in the degradation of Paroxetine has been considered minor. nih.gov There is no evidence to suggest this would be different for the defluoro analog.
| Photochemical Degradation Pathways of Paroxetine (for comparison) | |
| Degradation Type | Key Findings and Reactive Species |
| Direct Photolysis | Degrades under simulated sunlight with pathways including ether bond cleavage and defluorination. nih.govnih.gov Quantum yield (Φ) for Paroxetine is (4.03 ± 0.25) × 10⁻². researchgate.net |
| Indirect Photolysis | The main pathway in many surface waters. researchgate.net Dominated by reactions with hydroxyl radicals (•OH). nih.govresearchgate.net Reaction with carbonate radicals (CO₃•⁻) can also be significant. researchgate.net |
Advanced Spectroscopic and Chromatographic Characterization of Defluoro Paroxetine Hydrochloride
Structural Elucidation Techniques
The definitive identification of Defluoro Paroxetine (B1678475) Hydrochloride requires a combination of sophisticated spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like Defluoro Paroxetine Hydrochloride. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to unambiguously assign the structure and differentiate it from the parent drug, Paroxetine.
1D NMR (¹H and ¹³C):
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For Defluoro Paroxetine, the key difference compared to Paroxetine would be observed in the aromatic region. Instead of the complex multiplet patterns characteristic of a fluorophenyl group, the spectrum would show signals corresponding to a non-substituted phenyl group.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms. The absence of carbon-fluorine couplings (¹JCF, ²JCF, etc.), which are prominent in the spectrum of Paroxetine, is a definitive indicator of the defluorinated structure. The chemical shifts of the carbons in the phenyl ring would also differ significantly from those in the 4-fluorophenyl ring of Paroxetine.
2D NMR: To establish the precise connectivity of atoms, a suite of 2D NMR experiments is utilized. nih.gov
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) couplings within the molecule, helping to map out the spin systems in the piperidine (B6355638) and phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has a proton attached.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular skeleton. For instance, it would show correlations from the benzylic protons on the piperidine ring to the carbons of the phenyl ring, and from the oxymethyl protons to the carbons of the benzodioxole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space, which is vital for confirming the compound's stereochemistry, such as the trans configuration of the substituents on the piperidine ring.
Expected NMR Data for this compound: While specific spectral data is not widely published, the following table outlines the expected signals based on the known structure.
| Technique | Expected Observations |
| ¹H NMR | Signals for the phenyl group protons (multiplet, ~7.2-7.4 ppm). Signals for the benzodioxole and piperidine moieties. Absence of fluorine coupling. |
| ¹³C NMR | Signals for a monosubstituted benzene (B151609) ring. Absence of large C-F coupling constants. Characteristic signals for piperidine and benzodioxole carbons. |
| COSY | Correlations between adjacent protons in the phenyl and piperidine rings. |
| HSQC | Correlation of each proton to its directly attached carbon atom. |
| HMBC | Key correlations confirming the C4-phenyl and C3-oxymethyl-benzodioxole connectivity to the piperidine ring. |
Mass Spectrometry (MS) Applications
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through its fragmentation patterns.
For this compound, the molecular formula is C₁₉H₂₂ClNO₃, corresponding to a molecular weight of 347.84 g/mol . chromatographyonline.com High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy, distinguishing it from other potential impurities.
When coupled with liquid chromatography (LC-MS/MS), the fragmentation pattern of the protonated molecule [M+H]⁺ can be studied. Key fragmentation pathways would likely involve:
Cleavage of the bond between the piperidine ring and the phenyl group.
Fission of the ether linkage, separating the piperidine moiety from the benzodioxole group.
Fragmentation within the piperidine ring itself.
Analysis of these fragment ions allows for the confirmation of the different structural units within the molecule.
Key Mass Spectrometry Data:
| Parameter | Value/Information |
| Molecular Formula | C₁₉H₂₂ClNO₃ chromatographyonline.com |
| Molecular Weight | 347.84 chromatographyonline.com |
| Ionization Mode | Typically Electrospray Ionization (ESI) in positive mode. |
| Parent Ion (M+H)⁺ | m/z 312.15 (for the free base) |
| Expected Fragments | Ions corresponding to the phenylpiperidine core and the methylenedioxyphenoxy methyl group. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide information about the functional groups present in the molecule and its electronic properties, respectively.
Infrared (IR) Spectroscopy: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a common technique used for this purpose. The IR spectrum of this compound would display characteristic absorption bands for its functional groups. Key expected peaks include N-H stretching from the protonated secondary amine in the piperidine ring, C-H stretching from the aromatic and aliphatic parts, C-O stretching from the ether linkages, and aromatic C=C bending vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the chromophores present in the molecule—in this case, the benzodioxole and phenyl rings. A validated UV spectrophotometric method for the parent compound, Paroxetine, shows a maximum absorbance (λmax) at 293 nm when dissolved in water and at 291 nm in methanol (B129727). Similar absorbance is expected for the defluoro analog due to the presence of the same primary chromophores. This property is extensively used for quantification in HPLC analysis.
Spectroscopic Data Summary:
| Technique | Expected Features |
| IR Spectroscopy | ~3200-3400 cm⁻¹ (N-H stretch), ~3000-3100 cm⁻¹ (Aromatic C-H stretch), ~2800-3000 cm⁻¹ (Aliphatic C-H stretch), ~1250 cm⁻¹ (Aryl-O stretch). |
| UV-Vis Spectroscopy | Maximum absorbance (λmax) expected around 291-295 nm, similar to Paroxetine. |
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid, including its absolute stereochemistry. Defluoro Paroxetine, like Paroxetine, possesses two chiral centers on the piperidine ring, giving rise to its specific stereoisomeric form, (3S, 4R).
Chromatographic Method Development and Validation
Chromatographic techniques are essential for separating Defluoro Paroxetine from the Paroxetine API and other related impurities, allowing for accurate quantification.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)
Reversed-phase HPLC is the most common technique for the analysis of Paroxetine and its impurities. chromatographyonline.com The development of a robust, stability-indicating method is crucial for quality control. More recently, UHPLC has been adopted to achieve faster analysis times and improved resolution.
Method development involves a systematic approach to optimizing separation by screening various parameters:
Stationary Phase (Column): C18 columns are most frequently employed due to their hydrophobicity, which provides good retention for the relatively non-polar Paroxetine and its analogs.
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic modifier (typically acetonitrile) is used. The pH of the buffer is a critical parameter for controlling the retention and peak shape of the basic analytes.
Detection: UV detection is standard, with monitoring typically performed at or near the absorbance maximum of the compounds, such as 235 nm or 295 nm. chromatographyonline.com
Validation of the analytical method is performed according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust. UHPLC methods, which use columns with smaller particles (<2 µm) and higher pressures, offer significant advantages in speed and efficiency, allowing for the rapid separation of Paroxetine from all its known impurities, including Defluoro Paroxetine.
Examples of Chromatographic Conditions for Paroxetine Impurity Analysis:
| Parameter | Method 1 (HPLC) chromatographyonline.com | Method 2 (HPLC) | Method 3 (UHPLC) |
| Column | Inertsil C18 (150 x 4.6 mm, 5 µm) | Kromasil C18 (150 x 4.6 mm, 5 µm) | Various screened (e.g., Acquity BEH C18) |
| Mobile Phase | ACN: 10mM Sodium Phosphate & 10mM Decane Sulfonic Acid (pH 3.0) (40:60) | ACN: 0.1% Orthophosphoric Acid (60:40) | Gradient of ACN and buffered mobile phase |
| Flow Rate | Not specified | 1.2 mL/min | Not specified |
| Detection | UV at 235 nm | UV at 260 nm | UV Detection |
| Mode | Isocratic | Isocratic | Gradient |
Reversed-Phase and Chiral Chromatography Applications
Reversed-phase high-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of Paroxetine and its related substances, including this compound. These methods typically employ a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
The separation of chiral compounds like Paroxetine and its impurities presents a significant challenge due to their identical chemical properties in an achiral environment. researchgate.net Chiral chromatography is, therefore, essential for the enantioselective separation of these stereoisomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) and cellulose (B213188), have proven effective in resolving enantiomers of Paroxetine and its related compounds. researchgate.netnih.gov Supercritical fluid chromatography (SFC) with a polysaccharide-based stationary phase has also been successfully employed for the rapid and environmentally friendly separation of both chiral and achiral impurities of Paroxetine Hydrochloride in a single run. researchgate.netnih.gov This technique offers advantages in terms of higher throughput and reduced analysis cost compared to conventional reversed-phase liquid chromatography (RPLC). researchgate.netnih.gov
A study demonstrated the successful enantioseparation of (±)-trans-paroxetine using an ovomucoid-based chiral stationary phase, highlighting the selectivity of this type of column for Paroxetine enantiomers. nih.gov The method was validated and proved to be selective, precise, and accurate. nih.gov Another approach utilized an amylose-based Chiralpak IA-3 chiral stationary phase with a mobile phase of ethanol-water-diethylamine for the simultaneous resolution of Paroxetine from its enantiomeric and diastereomeric impurities. researchgate.net
Method Specificity, Linearity, Accuracy, and Precision
The validation of analytical methods is crucial to ensure their reliability for the intended application. Key validation parameters include specificity, linearity, accuracy, and precision.
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, this involves demonstrating that the analytical signal is not affected by other related substances or excipients in the sample. researchgate.net In chromatographic methods, this is typically achieved by showing that the peak for the analyte is well-resolved from other peaks. nih.gov
Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. For Paroxetine Hydrochloride and its impurities, linearity is typically established by analyzing a series of solutions of known concentrations and plotting the instrument response against the concentration. nih.govchromatographyonline.com A linear relationship is indicated by a high correlation coefficient (r²), typically close to 0.999. researchgate.netnih.gov
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated. chromatographyonline.com For Paroxetine and its related compounds, accuracy is typically assessed at different concentration levels. chromatographyonline.com
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. chromatographyonline.com Both intra-day (repeatability) and inter-day (intermediate precision) precision are evaluated to assess the method's reproducibility over short and longer periods. researchgate.net
| Parameter | Typical Acceptance Criteria | Reference |
| Specificity | No interference from other components at the analyte's retention time. | researchgate.netnih.gov |
| Linearity (r²) | ≥ 0.99 | researchgate.netnih.govnih.gov |
| Accuracy (% Recovery) | Typically between 98% and 102% | nih.govchromatographyonline.com |
| Precision (%RSD) | ≤ 2.0% | researchgate.netchromatographyonline.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the quantification of Paroxetine and its metabolites in various matrices, including plasma and tissue. nih.govualberta.canih.gov The method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. This allows for the detection of analytes at very low concentrations, often in the nanogram per milliliter (ng/mL) range. nih.govualberta.ca Sample preparation for LC-MS/MS analysis of Paroxetine often involves liquid-liquid extraction or solid-phase extraction to remove interfering substances from the matrix. nih.govnih.gov
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of Paroxetine and its related compounds. nih.gov For GC-MS analysis, derivatization is often required to increase the volatility and thermal stability of the analytes. nih.gov GC-MS methods have been developed for the screening and quantification of selective serotonin (B10506) reuptake inhibitors (SSRIs), including Paroxetine, in urine samples. nih.gov
| Technique | Sample Preparation | Ionization | Detection | Application |
| LC-MS/MS | Liquid-liquid extraction, Solid-phase extraction | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Multiple Reaction Monitoring (MRM) | Quantification in plasma, tissue |
| GC-MS | Liquid-liquid extraction, Derivatization (e.g., acetylation) | Electron Ionization (EI) | Mass chromatography, Full scan spectra | Screening in urine |
Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC)
Thin-layer chromatography (TLC) and its more advanced form, high-performance thin-layer chromatography (HPTLC), are valuable tools for the qualitative and quantitative analysis of pharmaceuticals. These methods are simple, cost-effective, and can be used for stability-indicating assays. nih.gov
A stability-indicating HPTLC method has been developed for the determination of Paroxetine Hydrochloride in bulk drug and pharmaceutical formulations. nih.gov The method employed a silica (B1680970) gel 60F-254 plate as the stationary phase and a solvent system of butanol:acetic acid:water. nih.gov This system provided a compact spot for Paroxetine HCl and effectively separated it from its degradation products. nih.gov Densitometric analysis is used for quantification, and the method can be validated for precision, recovery, and robustness. nih.gov
HPTLC methods have also been developed for the simultaneous estimation of Paroxetine with other drugs in combined dosage forms. These methods are validated according to ICH guidelines and are shown to be accurate, precise, and specific.
| Parameter | HPTLC Method for Paroxetine HCl | Reference |
| Stationary Phase | TLC aluminum precoated with silica gel 60F-254 | nih.gov |
| Mobile Phase | Butanol:acetic acid:water (8:2:0.5, v/v/v) | nih.gov |
| Rf value | 0.48 ± 0.02 | nih.gov |
| Detection | Densitometric analysis at 295 nm | nih.gov |
| Linearity Range | 300-1500 ng/spot | nih.gov |
| Limit of Detection (LOD) | 50 ng/spot | nih.gov |
| Limit of Quantitation (LOQ) | 150 ng/spot | nih.gov |
Chiroptical Spectroscopy in Stereochemical Analysis (e.g., Circular Dichroism)
Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for the stereochemical analysis of chiral molecules like this compound. nih.gov CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional structure of the molecule, including its absolute configuration and conformation in solution. nih.gov
Vibrational circular dichroism (VCD), which measures the differential absorption of circularly polarized infrared light, has been used to study the solution structures of intermediates in the synthesis of Paroxetine. nih.gov The VCD spectra were found to be sensitive to changes in geometry and intermolecular aggregation. nih.gov
A simple and sensitive method for the analysis of Paroxetine in tablets and as a pure drug using circular dichroism has been described. researchgate.net This method was validated according to ICH guidelines and demonstrated excellent results for repeatability, linearity, and recovery, even at low concentration levels. researchgate.net This represents a significant advancement as it allows for the quantitation of a chiral drug without prior separation of the enantiomers. researchgate.net
Stereochemical Aspects in Defluoro Paroxetine Hydrochloride Research
Enantiomeric and Diastereomeric Control in Synthesis
The stereoselective synthesis of piperidine (B6355638) derivatives like Defluoro Paroxetine (B1678475) Hydrochloride is a complex challenge that aims to produce the desired (-)-trans-(3S,4R) isomer with high purity. Research into its parent compound, paroxetine, has established several successful strategies that are applicable to the synthesis of its defluoro analogue. These methods focus on establishing the correct relative (trans) and absolute (3S,4R) stereochemistry at the two chiral centers.
Key strategies for stereochemical control include:
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For instance, syntheses have been developed starting from (R)-phenylglycinol, which guides the stereochemical outcome of subsequent reactions. nih.gov
Enantioselective Catalysis: Modern synthetic methods employ chiral catalysts to induce enantioselectivity. An organocatalytic flow process has been developed that produces a key chiral intermediate for paroxetine on a multigram scale, demonstrating a scalable and efficient method for establishing chirality. chemistryworld.com Desymmetrization of N-benzyl 4-substituted glutarimides using an oxazaborolidine catalyst is another effective route to create the necessary chiral lactam intermediates. iiste.org
Diastereoselective Reactions: Once one stereocenter is set, subsequent reactions are designed to be diastereoselective. The conjugate addition of lithium alkyl or aryl cyanocuprates to chiral unsaturated lactams has been shown to produce trans-3,4-substituted 2-piperidone (B129406) derivatives with high yield and stereoselectivity. nih.gov
Resolution of Intermediates: In some synthetic routes, a mixture of stereoisomers is produced and then separated. This can be achieved by forming diastereomeric salts with a chiral resolving agent or through chiral chromatography of a key intermediate.
The goal of these methods is the selective synthesis of the (3S,4R)-trans isomer, which in the case of paroxetine, is the therapeutically active form. nih.gov The same stereochemical configuration is targeted when synthesizing Defluoro Paroxetine Hydrochloride for use as a reference standard.
Analytical Resolution and Purity Assessment of Stereoisomers
The separation and quantification of the stereoisomers of this compound are essential for determining its enantiomeric and diastereomeric purity. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the predominant techniques for this purpose. researchgate.netnih.gov These methods are highly sensitive and can resolve all four stereoisomers from each other and from other related impurities. nih.gov
Research has identified several effective CSPs for the baseline separation of paroxetine enantiomers, which are directly applicable to its defluoro analogue. nih.govnih.govnih.gov The choice of CSP and mobile phase composition is critical for achieving optimal resolution. For instance, a method using a Chiralpak AD column with a mobile phase of hexane, isopropanol, and diethylamine (B46881) has been validated for its selectivity and reproducibility. nih.govnih.gov More recently, "green" methods using ethanol-water mobile phases on immobilized amylose-based CSPs have been developed, allowing for the simultaneous separation of enantiomeric and diastereomeric impurities. nih.gov
SFC offers a rapid and environmentally friendly alternative to HPLC for chiral separations. researchgate.netnih.gov A validated SFC method using a cellulose (B213188) tris-(3-chloro-4-methylphenylcarbamate) stationary phase can separate both chiral and achiral impurities of paroxetine in a single four-minute run. researchgate.netnih.gov The method demonstrated high sensitivity, with a limit of detection around 0.05 µg/mL. nih.gov
| Technique | Chiral Stationary Phase (CSP) | Mobile Phase Composition | Key Finding |
|---|---|---|---|
| HPLC | Chiralcel OD | Hexane / Isopropanol / Diethylamine (96:4:0.3 v/v/v) | Selective and reproducible method for quantifying the enantiomeric intermediate of paroxetine. nih.gov |
| HPLC | Chiralpak AD | Not specified in abstract | A suitable HPLC system was established for separating the (+) trans isomer from the paroxetine drug substance. nih.gov |
| HPLC | Chiralpak IA-3 (amylose-based) | Ethanol (B145695) / Water / Diethylamine (80:20:0.1 v/v/v) | A "green" method allowing for simultaneous baseline separation of enantiomers and diastereomers. nih.gov |
| SFC | Cellulose tris-(3-chloro-4-methylphenylcarbamate) | 70% CO2 and 30% Methanol (B129727) with 20 mM Ammonium Acetate | Rapid (4.0 min) and sensitive method for determining both chiral and achiral impurities simultaneously. researchgate.netnih.gov |
| HPLC | Ovomucoid-based | Not specified in abstract | A fast and highly sensitive method (LOD of 5 ng/mL) for enantioseparation. nih.gov |
Influence of Stereochemistry on Molecular Recognition (Non-Biological Contexts)
In a non-biological context, the influence of stereochemistry on molecular recognition is most clearly demonstrated during chiral chromatography. The separation of enantiomers on a chiral stationary phase (CSP) is a direct consequence of stereochemically-driven differences in molecular recognition between the individual stereoisomers and the chiral selector of the CSP.
The underlying principle involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte (e.g., this compound) and the chiral environment of the stationary phase. The stability of these complexes differs due to the different three-dimensional arrangements of the interacting molecules. The enantiomer that forms a more stable complex will have a stronger interaction with the stationary phase and thus a longer retention time, allowing for its separation from the other enantiomer. researchgate.net
Molecular docking studies performed on paroxetine and its impurities with a cellulose-based CSP have provided insight into the specific forces governing this recognition process. researchgate.netnih.gov These studies suggest that the primary interactions responsible for chiral discrimination are:
Hydrogen Bonding: The ability of the piperidine nitrogen and other functional groups to act as hydrogen bond donors or acceptors is crucial.
π-π Interactions: The aromatic rings in the analyte molecule interact with the aromatic groups of the chiral selector on the CSP.
The combination and geometry of these non-covalent interactions differ for each stereoisomer, leading to a difference in binding affinity and, consequently, chromatographic resolution. researchgate.netnih.gov The elution order of the stereoisomers can be correlated with the binding affinity predicted by molecular docking software, confirming that the separation is based on a precise and predictable form of molecular recognition. researchgate.net
Computational and Theoretical Investigations of Defluoro Paroxetine Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for exploring the electronic structure and chemical reactivity of molecules. euroasiajournal.org These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, from which numerous properties can be derived. For a molecule like Defluoro Paroxetine (B1678475) Hydrochloride, such calculations can elucidate how the removal of the highly electronegative fluorine atom alters its chemical nature compared to the parent compound, Paroxetine.
Research Findings:
While direct quantum chemical studies on Defluoro Paroxetine Hydrochloride are not extensively published, the methodologies have been widely applied to its constituent parts, such as benzodioxole and piperidine (B6355638) derivatives, as well as Paroxetine itself. researchgate.netmdpi.comnih.gov
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting chemical reactivity. researchgate.neteuroasiajournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. For this compound, the absence of the electron-withdrawing fluorine atom would be expected to raise the energy of the HOMO and LUMO compared to Paroxetine, potentially influencing its interaction with other molecules and surfaces.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net In Paroxetine, the region around the fluorine atom is strongly electronegative. A comparative MEP map for this compound would show a significant redistribution of electron density across the phenylpiperidine moiety, altering its electrostatic interaction profile.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge transfer interactions and intramolecular bonding. euroasiajournal.org This analysis could quantify the stabilization energies from hyperconjugative interactions within the this compound structure, such as those between the piperidine ring and its substituents, and compare them to Paroxetine.
The table below summarizes key quantum chemical descriptors that would be calculated to characterize the electronic structure and reactivity of this compound.
| Descriptor | Definition | Predicted Effect of Defluorination (vs. Paroxetine) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Increase (less stable, more reactive electron donor) |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Increase (less stable, poorer electron acceptor) |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Minor change; depends on relative shifts of HOMO/LUMO |
| Dipole Moment (µ) | Measure of the overall polarity of the molecule | Decrease |
| Electron Affinity (A) | Energy released when an electron is added (A ≈ -ELUMO) | Decrease |
| Ionization Potential (I) | Energy required to remove an electron (I ≈ -EHOMO) | Decrease |
| Global Hardness (η) | Resistance to change in electron distribution (η = (I-A)/2) | Minor change |
Molecular Modeling and Conformational Analysis
The three-dimensional shape and flexibility of a molecule are critical to its properties. Molecular modeling, encompassing techniques like molecular mechanics and molecular dynamics (MD) simulations, allows for the exploration of a molecule's conformational landscape. nih.govresearchgate.net For this compound, the central piperidine ring and the linkages to the phenyl and benzodioxol-5-yloxymethyl groups are key areas of flexibility. mdpi.comencyclopedia.pub
Research Findings:
Conformational analysis has been a key component in understanding Paroxetine and related piperidine compounds. mdpi.comresearchgate.net The piperidine ring typically adopts a stable chair conformation. The substituents on this ring can exist in either axial or equatorial positions, with the equatorial orientation generally being more stable due to reduced steric hindrance.
Piperidine Ring Conformation: In Paroxetine, the (3S,4R) stereochemistry dictates that the phenyl and benzodioxol-5-yloxymethyl groups are in a trans configuration. encyclopedia.pub In the most stable chair conformation, the bulky 4-phenyl group occupies an equatorial position to minimize steric clash. Molecular modeling of this compound would confirm that it shares this fundamental conformational preference.
Rotational Barriers: The single bonds connecting the rings to the piperidine core allow for rotation. Molecular dynamics simulations can reveal the preferred orientations (rotamers) and the energy barriers between them. nih.gov These simulations for this compound would map the potential energy surface as a function of key dihedral angles, identifying the most populated conformational states. The removal of the fluorine atom might subtly alter these rotational barriers and the relative stability of different conformers.
Solvent Effects: The conformation of a molecule can be influenced by its environment. researchgate.net Computational models can simulate the behavior of this compound in different solvents to see how interactions with solvent molecules might shift the conformational equilibrium.
The following table outlines the critical dihedral angles that would be the focus of a conformational analysis of this compound.
| Dihedral Angle | Description | Expected Conformation |
| C2-C3-C4-C5 | Defines the puckering of the piperidine ring | Chair conformation |
| C3-C4-C(Aryl)-C(Aryl) | Orientation of the phenyl ring relative to the piperidine ring | Defines the equatorial/axial nature of the bond |
| C2-C3-C(Alkyl)-O | Orientation of the benzodioxol-5-yloxymethyl side chain | Defines the spatial arrangement of the ether linkage |
| C(Alkyl)-O-C(Benzodioxole)-C(Benzodioxole) | Orientation of the benzodioxole ring relative to the ether oxygen | Defines the positioning of the benzodioxole moiety |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Properties (Non-Biological Activity)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with a specific property. tandfonline.comtandfonline.com While often used for biological activity, QSAR can also model fundamental chemical properties like solubility, lipophilicity (logP), and melting point. mdpi.comresearchgate.net This is sometimes referred to as QSPR (Quantitative Structure-Property Relationship). A QSAR/QSPR model for this compound and its analogues could predict their chemical properties without the need for direct measurement.
Research Findings:
QSAR studies are prevalent in the field of SSRIs and related compounds, typically focusing on transporter binding affinity. tandfonline.comnih.gov However, the principles are directly transferable to chemical properties. The development of a QSAR model involves calculating a set of numerical values, or "descriptors," that represent the chemical structure.
Molecular Descriptors: Descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular surface area). nih.gov For a series of compounds including Paroxetine and this compound, descriptors would be calculated to capture variations in their structure.
Model Development: Using statistical methods like Multiple Linear Regression (MLR), a model is built that links the descriptors to an experimentally measured property. nih.gov For example, a model could predict the n-octanol/water partition coefficient (logP), a key measure of lipophilicity. The logP of Paroxetine is approximately 3.95. encyclopedia.pub A QSAR model could predict the logP of this compound, which is expected to be slightly lower due to the removal of the lipophilic fluorine atom.
Model Validation: The predictive power of a QSAR model is assessed through internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov
The table below presents a hypothetical dataset that would be used to build a QSAR model for predicting a chemical property like the n-octanol/water partition coefficient (logP).
| Compound | Molecular Weight ( g/mol ) | Topological Polar Surface Area (Ų) | Number of Rotatable Bonds | Predicted logP (Hypothetical) |
| Compound A (Parent) | 300.3 | 40.5 | 4 | 3.50 |
| Compound B (Methylated) | 314.4 | 40.5 | 4 | 3.95 |
| Paroxetine | 329.4 | 40.5 | 5 | 3.95 |
| Defluoro Paroxetine | 311.4 | 40.5 | 5 | 3.80 |
| Compound C (Hydroxylated) | 316.3 | 60.7 | 4 | 3.10 |
Future Directions and Emerging Research Areas
The landscape of pharmaceutical research is constantly evolving, driven by the dual needs for more effective therapeutic agents and more sustainable, environmentally conscious manufacturing processes. For compounds like Defluoro Paroxetine (B1678475) Hydrochloride, future research is branching into several key areas that promise to enhance its synthesis, detection, and application as a research tool. These emerging fields focus on developing greener synthetic routes, refining analytical methods for trace detection, and utilizing the molecule as a probe to deepen the understanding of neurochemical pathways.
Q & A
Q. What analytical techniques are recommended for structural elucidation of Defluoro Paroxetine Hydrochloride?
this compound can be structurally characterized using two-dimensional nuclear magnetic resonance (2D-NMR) techniques. This includes , , DEPT 135°, and correlation spectra (1H-1H COSY, HSQC, HMBC) to assign all hydrogen and carbon signals. These methods resolve stereochemistry and confirm the absence of fluorine atoms in the defluoro derivative compared to its parent compound .
Q. How are impurities in this compound identified and quantified?
Impurity profiling is performed using high-performance liquid chromatography (HPLC) coupled with reference standards, such as those defined by the United States Pharmacopeia (USP). For example, USP Paroxetine Related Compound B and other analogs are used to detect and quantify synthetic byproducts or degradation impurities. Method validation includes specificity, linearity, and precision testing .
Q. What parameters are critical for validating analytical methods for this compound?
Key parameters include:
- Specificity : Ensure no interference from excipients or impurities.
- Linearity and range : Validate over 80–120% of the target concentration.
- Accuracy and precision : Assess via recovery studies and inter-day/intra-day variability.
- Robustness : Test under varied chromatographic conditions (e.g., flow rate, column temperature). These steps align with ICH guidelines and are essential for reproducibility in pharmacokinetic or stability studies .
Advanced Questions
Q. How can researchers design extended-release formulations of this compound?
A hydrophilic gel-forming matrix system is commonly employed. For instance, hydroxypropyl methylcellulose (HPMC K100LV/K4M) matrices are optimized using orthogonal experimental designs. Critical factors include polymer ratio, compression force, and dissolution media. The similarity factor () is used to compare dissolution profiles against reference products, ensuring bioequivalence .
Q. How should contradictory findings in pharmacological studies (e.g., cancer risk associations) be addressed methodologically?
Contradictions, such as reduced vs. null associations with breast cancer risk, require:
- Meta-analysis : Pool data from multiple studies while adjusting for confounders (e.g., dose duration, patient demographics).
- Dose-response analysis : Evaluate cumulative exposure (e.g., prescription counts) to identify non-linear effects.
- Longitudinal validation : Use electronic health records to track long-term outcomes in diverse cohorts .
Q. What protocols are recommended for stability testing of this compound under regulatory guidelines?
Stability studies should follow ICH Q1A(R2) guidelines:
- Accelerated conditions : 40°C ± 2°C / 75% ± 5% RH for 6 months.
- Long-term conditions : 25°C ± 2°C / 60% ± 5% RH for 12–24 months. Key metrics include assay potency, impurity levels, and dissolution performance. Enteric coating stability is also assessed to prevent gastric degradation .
Methodological Notes
- Structural Analysis : While the cited NMR data focus on Paroxetine Hydrochloride, the same 2D-NMR workflow applies to this compound, with adjustments for fluorine absence and structural modifications .
- Data Contradictions : Epidemiological discrepancies highlight the need for stratified subgroup analyses (e.g., menopausal status in breast cancer studies) to isolate compound-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
